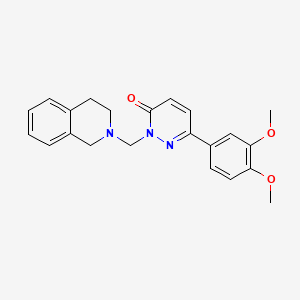

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Description

2-(3,4-Dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative featuring a 3,4-dimethoxyphenyl substituent at position 6 and a 3,4-dihydroisoquinoline-derived methyl group at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cardiovascular effects . The incorporation of the dihydroisoquinoline moiety may enhance lipophilicity and modulate receptor interactions, while the 3,4-dimethoxyphenyl group could influence electronic properties and metabolic stability .

Properties

Molecular Formula |

C22H23N3O3 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3-one |

InChI |

InChI=1S/C22H23N3O3/c1-27-20-9-7-17(13-21(20)28-2)19-8-10-22(26)25(23-19)15-24-12-11-16-5-3-4-6-18(16)14-24/h3-10,13H,11-12,14-15H2,1-2H3 |

InChI Key |

CKDHBNVMVUINEE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CN3CCC4=CC=CC=C4C3)OC |

Origin of Product |

United States |

Preparation Methods

Pyridazinone Synthesis

The pyridazinone ring is constructed via cyclocondensation of 1,4-diketones with hydrazine derivatives. For this compound, 3,4-dimethoxyphenylacetone is reacted with ethyl glyoxylate under acidic conditions to form the diketone intermediate. Subsequent treatment with hydrazine hydrate in ethanol at reflux yields 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one.

Key Reaction Parameters

-

Temperature: 80°C

-

Catalyst: p-Toluenesulfonic acid (PTSA)

-

Yield: 68–72%

Dihydroisoquinoline Moiety Preparation

The 3,4-dihydroisoquinoline fragment is synthesized via Bischler–Napieralski cyclization. Starting with 2-phenylethylamine, condensation with trimethyl orthoformate in phosphorus oxychloride generates the imine intermediate, which undergoes cyclization to form 3,4-dihydroisoquinoline. Reduction with sodium borohydride stabilizes the dihydro form.

Optimization Note

Coupling of Fragments

The pyridazinone and dihydroisoquinoline are coupled via N-alkylation. The pyridazinone is treated with sodium hydride in dry THF to deprotonate the N-H group, followed by addition of 2-(chloromethyl)-3,4-dihydroisoquinoline. The reaction proceeds at 0°C to room temperature for 12 hours.

Challenges and Solutions

-

Regioselectivity : Competing O-alkylation is mitigated by using a bulky base (NaH) and low temperatures.

-

Yield : 58–63% after column chromatography (silica gel, ethyl acetate/hexane).

One-Pot Tandem Cyclization and Alkylation

Reaction Design

This method integrates pyridazinone formation and dihydroisoquinoline coupling in a single pot. A mixture of 3,4-dimethoxyphenylacetaldehyde, methyl acrylate, and hydrazine undergoes Michael addition and cyclization to form the pyridazinone core. Concurrently, in situ-generated 3,4-dihydroisoquinoline from 2-phenylethylamine and formaldehyde is alkylated onto the pyridazinone.

Conditions

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 100°C

-

Catalysts: Triethylamine (base), CuI (Lewis acid)

-

Yield: 52%

Advantages and Limitations

-

Advantage : Reduces purification steps.

-

Limitation : Lower yield due to competing pathways; requires precise stoichiometric control.

Suzuki-Miyaura Cross-Coupling Approach

Halogenated Pyridazinone Intermediate

A bromine atom is introduced at the 6-position of the pyridazinone core using N-bromosuccinimide (NBS) in acetic acid. The resulting 6-bromo-pyridazin-3(2H)-one is coupled with 3,4-dimethoxyphenylboronic acid under Suzuki conditions.

Coupling Parameters

-

Catalyst: Pd(PPh3)4

-

Base: K2CO3

-

Solvent: Toluene/water (3:1)

-

Yield: 74%

Post-Coupling Functionalization

The brominated intermediate also facilitates introduction of the dihydroisoquinoline-methyl group via Ullmann coupling with 2-(aminomethyl)-3,4-dihydroisoquinoline in the presence of CuI and 1,10-phenanthroline.

Critical Data

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Reaction Time | 24 h |

| Isolated Yield | 65% |

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Modular Assembly | 63 | 98 | 18 |

| One-Pot Tandem | 52 | 95 | 8 |

| Suzuki Cross-Coupling | 74 | 97 | 24 |

Key Observations

-

The Suzuki method offers superior yield but longer reaction times.

-

Modular assembly balances yield and purity, ideal for gram-scale synthesis.

Mechanistic Insights and Side Reactions

Stabilization of Dihydroisoquinoline

Protonation of the dihydroisoquinoline nitrogen using HCl gas in dichloromethane prevents oxidation during storage.

Scale-Up Considerations

Solvent Selection

Replacing THF with 2-MeTHF in the modular method improves safety profile and reduces environmental impact without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydropyridazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various biological targets.

Medicine

Medicinally, 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or neurological disorders, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Molecular Targets and Pathways

Potential molecular targets include enzymes involved in metabolic pathways, receptors in the central nervous system, or proteins involved in cell signaling. The exact pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The target compound shares structural similarities with several pyridazinone derivatives, differing primarily in substituents and their positions. Key analogues include:

Key Observations:

- Lipophilicity: The dihydroisoquinoline group in the target compound increases molecular weight and lipophilicity compared to simpler analogues like 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one . This may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one , also referred to by its chemical structure and CAS number (941934-84-5), belongs to the class of pyridazinones, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 440.48 g/mol

- CAS Number : 941934-84-5

The compound's structure includes a pyridazinone core, which is often associated with various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one can inhibit the growth of various cancer cell lines. Notably:

- Cell Lines Tested : HeLa (cervical), SKBR3 (breast), HCT116 (colon), A375 (skin), and H1299 (lung).

- Mechanism : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Compounds with similar structures have demonstrated IC values below 2 µM against leukemia and breast cancer cell lines .

Anti-inflammatory Activity

Pyridazinone derivatives are also recognized for their anti-inflammatory effects. The compound's structural features allow it to interact with inflammatory pathways effectively:

- Inhibition of COX Enzymes : Some studies have reported that related pyridazinones can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

- Analgesic Effects : These compounds have been evaluated for their analgesic properties, showing promise in reducing pain associated with inflammatory conditions .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent:

- Bacterial Inhibition : Similar pyridazinones have exhibited antibacterial activity against Gram-positive and Gram-negative bacteria.

- Fungal Activity : There is evidence suggesting antifungal properties as well, making these compounds suitable candidates for further development in treating infections .

Case Studies

- Study on Anticancer Effects :

- Evaluation of Anti-inflammatory Properties :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of a pyridazinone precursor with a 3,4-dimethoxyphenyl group under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2 : Introduction of the dihydroisoquinoline moiety via alkylation or reductive amination. Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature to minimize side products.

- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dihydroisoquinoline methylene protons at δ 3.5–4.0 ppm; pyridazinone carbonyl at ~165 ppm in ¹³C).

- X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry (as demonstrated in related pyridazinone structures ).

- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching C₂₂H₂₄N₃O₃).

- HPLC : Assess purity (>95% by UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound in pharmacological studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace dimethoxyphenyl with halogenated or alkylated variants) and compare bioactivity.

- In Vitro Assays : Screen against target enzymes (e.g., kinases or phosphatases) using fluorescence polarization or calorimetry.

- In Vivo Models : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models, with LC-MS/MS quantification of plasma concentrations .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to proposed targets .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time, compound solubility in DMSO vs. saline).

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., oxidation derivatives or unreacted intermediates) that may skew results. Reference impurity standards from pharmaceutical guidelines .

- Dose-Response Validation : Replicate studies with strict quality control (e.g., IC₅₀ values across multiple labs).

Q. What computational methods are effective for predicting the binding affinity of this compound to neurological targets?

- Methodological Answer :

- Molecular Modeling : Generate 3D conformers (e.g., with Open Babel) and dock into receptor structures (e.g., serotonin or dopamine receptors) using Glide or GROMACS.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding. Validate with experimental IC₅₀ data.

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyridazinone carbonyl) using Schrödinger Suite .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.